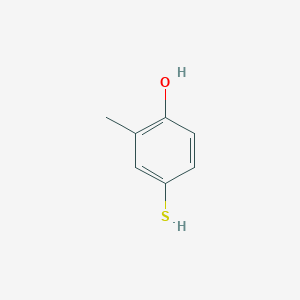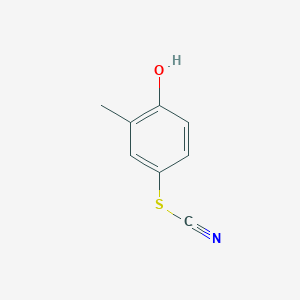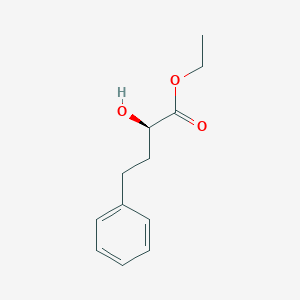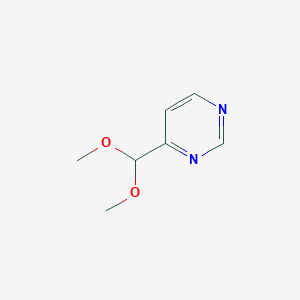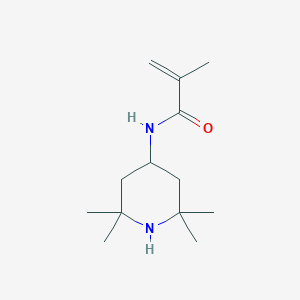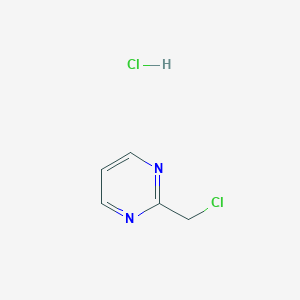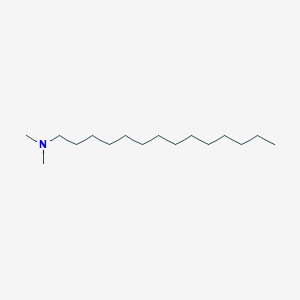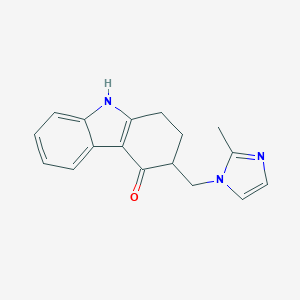
ent-Voriconazole
概要
説明
Ent-Voriconazole is a broad-spectrum antifungal agent . It is a synthetic second-generation, broad-spectrum triazole derivative of fluconazole . It is used to treat invasive fungal infections that are generally seen in patients who are immunocompromised . These include invasive candidiasis, invasive aspergillosis, and emerging fungal infections .
Synthesis Analysis
Voriconazole is a second-generation triazole antifungal drug synthesized artificially . Although its structure is similar to that of fluconazole, its antibacterial efficacy is improved . It plays an antifungal role by inhibiting cytochrome P450 dependent enzymes, interfering with ergosterol synthesis, inhibiting cell membrane synthesis .
Molecular Structure Analysis
The molecular formula of ent-Voriconazole is C16H14F3N5O . The structural and spectroscopic properties of voriconazole have been studied using experimental Fourier transform-infrared, Ultraviolet-visible (UV-vis), and proton nuclear magnetic resonance (1H NMR) spectra . The analysis of calculated infrared (IR) spectra shows good accordance with the experimental IR spectrum .
Chemical Reactions Analysis
Voriconazole is associated with a higher pooled risk of treatment discontinuation, neurotoxicity, visual toxicity, hepatotoxicity but a lower risk of nephrotoxicity compared with other antifungal agents .
Physical And Chemical Properties Analysis
The analysis of calculated infrared (IR) spectra with the use of PBE1PBE (voriconazole) or APF (fluconazole) functionals shows good accordance with the experimental IR spectrum . The best compatibility between the experimental and theoretical UV spectra was observed with the use of PBE1PBE or B3LYP functionals for voriconazole or fluconazole, respectively .
科学的研究の応用
Ocular Delivery
- Application Summary: Voriconazole (VCZ) loaded nanoparticles (NPs) were developed for prolonged delivery for the management of ocular diseases. The in situ ophthalmic gel was prepared by incorporating NPs into carboxymethyl chitosan (CMCh) and poloxamer .
- Methods of Application: The central composite design was used to optimize the process for the preparation of nanoparticles by the o/w solvent evaporation method . The developed nanoparticles were evaluated for encapsulation efficiency, particle size, polydispersity index (PDI), zeta potential, saturation solubility, DSC study, and drug release .
- Results: The developed CMCh-poloxamer based gelling system was found to be clear and transparent with gelation temperature varying from 33 to 40 °C . The nanoparticle-loaded gel containing CMCh demonstrated enhanced antifungal activity against Candida albicans . The optimized batch containing CMCh showed improved mucoadhesion by 2.86-fold compared to VCZ nanosuspension . The drug release was prolonged up to 8 h with an ex vivo study suggesting the enhanced permeation across goat cornea estimated via fluorescent microscope .
Antifungal and Antileishmanial Activity
- Application Summary: Voriconazole (VRC) is a broad-spectrum antifungal agent belonging to BCS class II (biopharmaceutical classification system). Despite many efforts to enhance its solubility, this primary issue still remains challenging for formulation scientists .
- Methods of Application: Transethosomes (TELs) are one of the potential innovative nano-carriers for improving the solubility and permeation of poorly soluble and permeable drugs .
- Results: The specific results or outcomes of this application were not detailed in the source .
Antifungal Resistance
- Application Summary: Voriconazole is a broad-spectrum triazole antifungal that interferes with the enzyme lanosterol 14α-demethylase, which is responsible for converting lanosterol to ergosterol, a key component in the fungal cell wall . It is used in the treatment of invasive aspergillosis and mucormycosis .
- Methods of Application: Voriconazole’s utility in treating voriconazole-resistant Candida should be confirmed with susceptibility testing if available .
- Results: Isavuconazole and ibrexafungerp are the two newest antifungal agents. Isavuconazole is a broad-spectrum triazole antifungal with evidence to support its use in invasive aspergillosis and mucormycosis .
Treatment of Invasive Pulmonary Aspergillosis
- Application Summary: Voriconazole is recommended as the first-line antifungal agent in the treatment of invasive aspergillosis . However, no recommendation has been given for patients with severe liver cirrhosis (Child–Pugh C) and liver failure .
- Methods of Application: This study is a non-double-blind randomized controlled trial. The 96 eligible acute-on-chronic liver failure patients complicated with invasive pulmonary aspergillosis will be randomly assigned to receive either the optimized voriconazole regimen or the recommended voriconazole regimen for patients with mild to moderate liver cirrhosis (Child–Pugh A and B), at a 1:1 ratio, with an 8-week follow-up period .
- Results: This trial aims to demonstrate the efficacy and safety of voriconazole in the treatment of IPA in patients with liver failure .
Corneal Drug Delivery
- Application Summary: Voriconazole loaded nanoparticles were developed for prolonged delivery for the management of ocular diseases. The in situ ophthalmic gel was prepared by incorporating nanoparticles into carboxymethyl chitosan (CMCh) and poloxamer .
- Methods of Application: The central composite design was used to optimize the process for the preparation of nanoparticles by the o/w solvent evaporation method . The developed nanoparticles were evaluated for encapsulation efficiency, particle size, polydispersity index (PDI), zeta potential, saturation solubility, DSC study, and drug release .
- Results: The developed CMCh-poloxamer based gelling system was found to be clear and transparent with gelation temperature varying from 33 to 40 °C . The nanoparticle-loaded gel containing CMCh demonstrated enhanced antifungal activity against Candida albicans . The optimized batch containing CMCh showed improved mucoadhesion by 2.86-fold compared to VCZ nanosuspension . The drug release was prolonged up to 8 h with an ex vivo study suggesting the enhanced permeation across goat cornea estimated via fluorescent microscope .
Invasive Fungal Infections
- Application Summary: Voriconazole is an azole widely used to treat invasive aspergillosis, other hyaline molds, many dematiaceous molds, Candida spp., including those resistant to fluconazole, and for infections caused by endemic mycoses, in addition to those that occur in the central nervous system .
- Methods of Application: Nanotechnology-based drug delivery systems have successfully improved the physicochemical and biological aspects of different classes of drugs, including antifungals .
- Results: Recent work has applied nanotechnology to deliver voriconazole. These systems allowed increased permeation and deposition of voriconazole in target tissues from a controlled and sustained release in different routes of administration such as ocular, pulmonary, oral, topical, and parenteral .
Safety And Hazards
将来の方向性
Voriconazole is a valuable emerging option for the treatment of invasive aspergillosis and rare fungal infections, including Fusarium spp. and Scedosporium spp. infections, and provides an alternative option for the treatment of candidiasis, particularly where the causative organism is inherently resistant to other licensed antifungal agents . Further population pharmacokinetic studies on pediatric patients aged younger than 2 years are warranted .
特性
IUPAC Name |
(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-HWPZZCPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160114 | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Voriconazole | |
CAS RN |
137234-63-0 | |
| Record name | (αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ent-Voriconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ent-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENT-VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y58LNV43M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

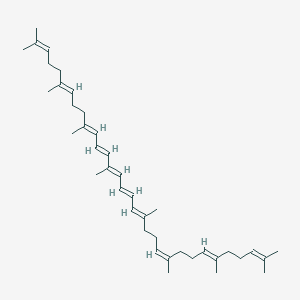
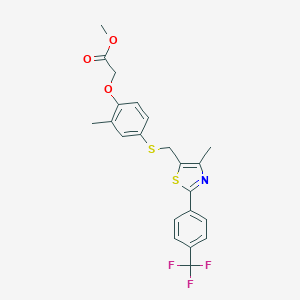
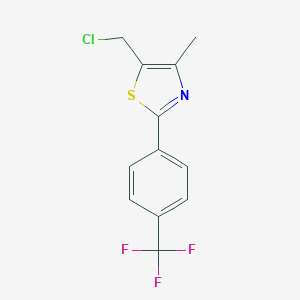
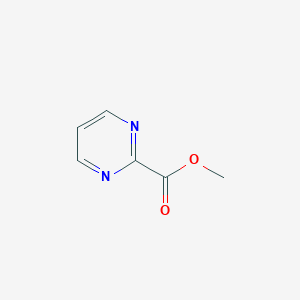
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)
